tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate is a compound that features a tert-butyl group, a piperidine ring, and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with methyl(pyrazin-2-yl)amine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazine ring or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine or pyrazine compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of pyrazine-containing molecules on biological systems. Its structural features make it a useful tool for probing the interactions of pyrazine derivatives with biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but contains an aminomethylphenyl group instead of a pyrazine moiety.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound features a piperazine ring in place of the pyrazine moiety.
Uniqueness
The uniqueness of tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate lies in its combination of a pyrazine ring with a piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications .
Biological Activity
tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate is a chemical compound that has garnered attention due to its potential biological activities, particularly in the field of pharmacology. This compound belongs to a class of piperidine derivatives that are often explored for their therapeutic properties, including anti-tumor and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H23N5O3. The structure features a piperidine ring substituted with a tert-butyl group and a methylpyrazine moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly within signaling pathways involved in cell proliferation and survival. It has been noted that compounds similar to this one can inhibit Class I PI3-kinase enzymes, which play a significant role in cancer biology by regulating cell growth and metabolism .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- Anti-Cancer Efficacy : A study demonstrated that derivatives containing the pyrazine moiety exhibited significant anti-cancer properties by inducing apoptosis in cancer cells. The mechanism was linked to the inhibition of PI3K signaling pathways, leading to reduced tumor growth in xenograft models .
- Neuroprotection : Another investigation focused on the neuroprotective potential of similar compounds in models of Alzheimer's disease. Results indicated that these compounds could reduce oxidative stress and improve cognitive functions in treated animals .
- Pharmacological Profiling : In pharmacological studies, the compound was assessed for its binding affinity to various receptors, revealing moderate selectivity towards specific kinase targets associated with tumorigenesis and inflammation .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Inhibition of Tumor Cell Growth : Compounds similar to this one have shown IC50 values in the nanomolar range against mutant forms of receptor tyrosine kinases, indicating potent anti-tumor activity .
- Mechanistic Insights : The interaction with Class I PI3K isoforms has been confirmed through biochemical assays, suggesting that this compound may serve as a lead for developing selective inhibitors targeting these pathways .
Properties
IUPAC Name |
tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-5-12(6-10-19)18(4)13-11-16-7-8-17-13/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXWLFFZZZEGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.